molecular formula C12H8F3NO4 B1524144 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate CAS No. 1354961-77-5

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate

Cat. No. B1524144
M. Wt: 287.19 g/mol
InChI Key: PBRDJMLJYQJFHV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate is a chemical compound with the CAS Number: 1354961-77-5 . It has a molecular weight of 287.2 and its IUPAC name is 2,2,2-trifluoroethyl 2-oxo-2H-chromen-6-ylcarbamate .


Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aromatic) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Degradation Pathways and Environmental Impact

  • The study on the degradation kinetics and pathway of 6:2 fluorotelomer sulfonate under various advanced oxidation processes reveals insights into the environmental fate of fluorinated compounds. It highlights the effectiveness of UV/H2O2 in degrading such compounds, suggesting potential applications in environmental remediation for related fluorotelomer compounds (Yang et al., 2014).

Synthesis and Chemical Properties

  • A method for the facile construction of substituted chromeno[2,3-d]pyrimidinone derivatives showcases the synthetic versatility of coumarin derivatives, hinting at the potential for the synthesis of complex molecules from precursors similar to "2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate" (Ghashang et al., 2013).
  • The development of the asymmetric hydrogenation step for the production of etamicastat highlights the importance of catalytic processes in the synthesis of therapeutically relevant compounds, which could be relevant for derivatives of the queried compound (Beliaev, 2016).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-oxochromen-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)6-19-11(18)16-8-2-3-9-7(5-8)1-4-10(17)20-9/h1-5H,6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRDJMLJYQJFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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